Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate (CAS 1142201-62-4) is a 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate ester featuring a unique 4-methoxymethyl substituent. It belongs to the broader family of 2-mercaptothiazole-5-carboxylates, a scaffold that has been described in patent literature as a core structure for NLRP3 inflammasome activity modulators.

Molecular Formula C7H9NO3S2
Molecular Weight 219.3 g/mol
CAS No. 1142201-62-4
Cat. No. B1344948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
CAS1142201-62-4
Molecular FormulaC7H9NO3S2
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESCOCC1=C(SC(=S)N1)C(=O)OC
InChIInChI=1S/C7H9NO3S2/c1-10-3-4-5(6(9)11-2)13-7(12)8-4/h3H2,1-2H3,(H,8,12)
InChIKeyGPDNWNDXSLDBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Mercapto-4-(Methoxymethyl)-1,3-Thiazole-5-Carboxylate (CAS 1142201-62-4): Physicochemical Identity and Scaffold Context


Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate (CAS 1142201-62-4) is a 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate ester featuring a unique 4-methoxymethyl substituent. It belongs to the broader family of 2-mercaptothiazole-5-carboxylates, a scaffold that has been described in patent literature as a core structure for NLRP3 inflammasome activity modulators . The compound's computed physicochemical properties include a molecular weight of 219.3 g/mol, XLogP3 of 0.6, topological polar surface area (TPSA) of 105 Ų, and five hydrogen bond acceptor sites [1]. These values differentiate it from closely related analogs lacking the 4-methoxymethyl group, which exhibit higher lipophilicity and fewer hydrogen bond acceptors.

Why In-Class Substitution Is Not Feasible for Methyl 2-Mercapto-4-(Methoxymethyl)-1,3-Thiazole-5-Carboxylate


In the 2-mercaptothiazole-5-carboxylate family, even conservative structural modifications produce substantial shifts in key molecular properties. The 4-methoxymethyl group in the target compound simultaneously increases the hydrogen bond acceptor count and lowers lipophilicity (XLogP3 = 0.6) relative to the unsubstituted analog Methyl 2-mercaptothiazole-5-carboxylate (XLogP3 = 0.9) [1][2]. Replacement with a simple 4-methyl substituent pushes lipophilicity even higher (XLogP3 = 1.7) [3]. These divergences in polarity, hydrogen bonding capacity, and steric demand at the 4-position directly affect aqueous solubility, metabolic stability, and target binding interactions, making generic in-class interchange unreliable for applications requiring defined physicochemical or pharmacological profiles.

Quantitative Differentiation Evidence for Methyl 2-Mercapto-4-(Methoxymethyl)-1,3-Thiazole-5-Carboxylate vs. Closest Analogs


XLogP3 Lipophilicity Comparison: 4-Methoxymethyl vs. Unsubstituted Analog

The target compound's computed XLogP3 of 0.6 is 0.3 log units lower (approximately 33% reduction) than the unsubstituted analog Methyl 2-mercaptothiazole-5-carboxylate (XLogP3 0.9) [1][2]. This lower lipophilicity predicts improved aqueous solubility and reduced non-specific protein binding, which are critical for in vitro assay performance and early lead optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count: 4-Methoxymethyl Adds One Additional Acceptor vs. Key Analogs

The 4-methoxymethyl substituent provides the target compound with 5 hydrogen bond acceptor sites, one more than both the unsubstituted analog Methyl 2-mercaptothiazole-5-carboxylate (4 acceptors) and the 4-methyl analog Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate (4 acceptors) [1][2][3]. This additional hydrogen bond acceptor can enhance aqueous solubility and create distinct molecular recognition patterns with biological targets.

Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area (TPSA) Differentiation for Membrane Permeability Prediction

The target compound exhibits a computed TPSA of 105 Ų, which is 9.3 Ų higher (approximately 10% increase) than both the unsubstituted analog Methyl 2-mercaptothiazole-5-carboxylate (95.7 Ų) and the 4-methyl analog Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate (95.7 Ų) [1][2][3]. Both values remain within Veber's rule threshold of <140 Ų for oral bioavailability, but the higher TPSA of the target compound suggests moderately reduced passive membrane permeability relative to its simpler analogs.

TPSA Membrane permeability Drug-likeness

XLogP3 Lipophilicity Gap: 4-Methoxymethyl vs. 4-Methyl Analog (2.8-fold Difference)

The lipophilicity difference between the target compound (XLogP3 = 0.6) and the 4-methyl analog Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate (XLogP3 = 1.7) is 1.1 log units, representing a 2.8-fold difference in predicted partition coefficient [1][2]. This large lipophilicity gap underscores the significant impact of replacing a lipophilic methyl group with a polar methoxymethyl substituent at the 4-position.

Lipophilicity SAR Lead optimization

Boiling Point Differentiation as a Proxy for Intermolecular Interaction Strength

The predicted boiling point of the target compound is 307.1±52.0 °C, which is approximately 12 °C higher than the 4-methyl analog Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate (295.2±50.0 °C) . This elevated boiling point is consistent with the additional intermolecular interactions facilitated by the methoxymethyl oxygen, and may influence purification method selection (e.g., distillation vs. recrystallization).

Boiling point Volatility Purification

NLRP3 Inflammasome Modulation: Scaffold-Level Activity Context for the 2-Mercaptothiazole-5-Carboxylate Family

The 2-mercaptothiazole-5-carboxylate scaffold has been disclosed in patent literature as a core structure for NLRP3 inflammasome activity modulators, with potential utility in treating metabolic disorders (type 2 diabetes, atherosclerosis, obesity, gout) and CNS diseases (Alzheimer's disease) . The target compound carries the 4-methoxymethyl substituent that is absent from the baseline scaffold Methyl 2-mercaptothiazole-5-carboxylate (CAS 885685-70-1). While direct IC50 data for the target compound against NLRP3 is not available in public literature, the structural differentiation at the 4-position is consistent with established SAR principles where polar substituents modify target binding and pharmacokinetic properties. Quantitative activity and selectivity comparisons must be obtained through custom assay screening.

NLRP3 Inflammasome Anti-inflammatory

Recommended Application Scenarios for Methyl 2-Mercapto-4-(Methoxymethyl)-1,3-Thiazole-5-Carboxylate Based on Differentiated Properties


NLRP3 Inflammasome Inhibitor Lead Optimization Requiring Reduced Lipophilicity

For medicinal chemistry programs targeting NLRP3 inflammasome inhibition, the target compound's XLogP3 of 0.6 provides a significant lipophilicity advantage (0.3–1.1 log units lower than unsubstituted and 4-methyl analogs) [1]. This reduced lipophilicity predicts improved aqueous solubility and lower metabolic clearance, making the compound a preferred starting scaffold when lead series have encountered solubility-limited absorption or high metabolic turnover.

Aqueous-Based High-Throughput Screening (HTS) Assay Development

The combination of lower XLogP3 (0.6) and higher hydrogen bond acceptor count (5) relative to close analogs suggests superior aqueous solubility [1]. This property profile makes the target compound particularly suitable for HTS campaigns conducted in aqueous buffer systems, where hydrophobic compounds often precipitate or exhibit non-specific binding, compromising assay quality.

Structure-Activity Relationship (SAR) Studies Exploring 4-Position Polarity Effects

The 4-methoxymethyl group introduces a hydrogen bond acceptor (ether oxygen) at a position where the closest analogs carry either hydrogen (unsubstituted) or methyl groups [1][2]. This polar substituent can be systematically varied in SAR studies to probe the effect of 4-position polarity on target binding, selectivity, and pharmacokinetics, providing a critical data point between non-polar (4-H, 4-CH₃) and larger polar substituents.

Preparative Chemistry Workflows Requiring Higher Boiling Point Intermediates

With a predicted boiling point of approximately 307 °C—roughly 12 °C higher than the 4-methyl analog—the target compound offers enhanced thermal stability during solvent evaporation or distillation steps [1]. This makes it suitable for synthetic routes where higher-boiling intermediates are preferred to avoid premature volatilization.

Quote Request

Request a Quote for Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.